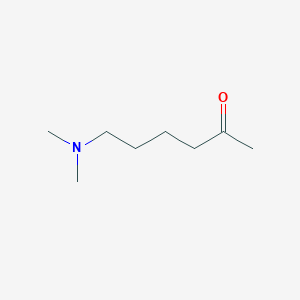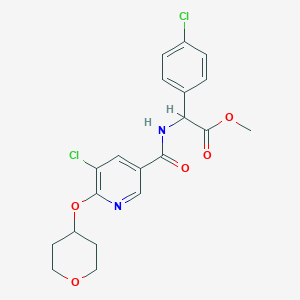
N-(2-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, also known as CEP-26401, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. CEP-26401 is a pyridazinone derivative that has been synthesized using a multi-step process, which involves the reaction of 2-chlorobenzylamine with ethyl 3-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-1H-pyridazine-6-carboxylate, followed by the deprotection of the resulting intermediate with acetic acid.
Aplicaciones Científicas De Investigación
The Pharma Market and Compound Synthesis
Research into compounds similar to "N-(2-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide" has been reflected in patents focusing on the synthesis and activity of pyridazinone derivatives. For instance, Dr. Valentin Habernickel's study discusses the synthesis of Pyridazino(4,5-b)indole-1-acetamide compounds with various substitutions, demonstrating their potential applications in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. This highlights the compound's relevance in pharmaceutical research, offering insights into its versatile potential applications beyond mere herbicidal use (Habernickel, 2002).
Herbicide Metabolism and Environmental Impact
A significant body of research focuses on the environmental fate and metabolism of chloroacetamide herbicides, which share structural similarities with the compound . For example, studies by Coleman et al. have explored the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, shedding light on the toxicological implications and environmental behavior of these compounds. This research is pivotal for understanding the potential environmental and health-related impacts of related acetamide derivatives (Coleman et al., 2000).
Anticancer Drug Synthesis and Activity
Sharma et al.'s work on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity through in silico modeling targets the VEGFr receptor, presenting a significant leap towards understanding the therapeutic potentials of acetamide derivatives. This study underscores the importance of structural analysis and molecular docking in drug discovery, specifically pointing towards the compound's potential in developing anticancer therapies (Sharma et al., 2018).
Environmental Science and Herbicide Efficacy
The environmental behavior and efficacy of chloroacetamide herbicides, including their adsorption, mobility, and impact on agricultural crops, have been extensively studied. Research by Banks and Robinson on the soil reception and activity of acetochlor and related compounds under various agricultural conditions provides valuable insights into optimizing herbicide use while minimizing environmental impact. Such studies are essential for developing sustainable agricultural practices and understanding the complex interactions between herbicides and the environment (Banks & Robinson, 1986).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-2-28-17-9-7-15(8-10-17)19-11-12-21(27)25(24-19)14-20(26)23-13-16-5-3-4-6-18(16)22/h3-12H,2,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYPJNAHPCPVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2827989.png)


![2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827994.png)
![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2827996.png)

![3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one](/img/structure/B2827999.png)

![N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride](/img/structure/B2828002.png)

